

Improving the accuracy of bird call identification in a dense forest

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chinnar*

Cat. No.: *B1253212*

[Get Quote](#)

Technical Support Center: Avian Bioacoustics in Dense Forests

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the accuracy of bird call identification in challenging dense forest environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I will face when trying to identify bird calls in a dense forest?

Dense forest environments present significant acoustic challenges that can degrade the quality of recordings and complicate analysis. Key issues include:

- Signal Attenuation and Degradation: Bird songs degrade more rapidly in closed habitats compared to open ones.^[1] Vegetation, such as dense canopy and understory, causes sound to scatter and reverberate, blurring the temporal and frequency details of a call.^{[2][3]}
- High Background Noise: Dense forests have high levels of ambient noise from sources like insects, mammals, wind, and rain.^[4] This "geophony" and "biophony" can mask the bird calls of interest, reducing the signal-to-noise ratio (SNR).^[4]

- Overlapping Vocalizations: The high biodiversity in many forests means numerous birds and other animals may vocalize simultaneously, making it difficult to isolate the calls of a specific species.[\[5\]](#)
- Vast Data Volumes: Continuous monitoring generates enormous datasets that require significant storage and computational power to process and analyze.[\[6\]](#)

Q2: My recordings are very noisy. What are the best methods to reduce background noise?

Noise reduction is a critical pre-processing step for improving identification accuracy.[\[7\]](#)

- Filtering: A basic and effective method is to apply band-pass filters to remove noise outside the typical frequency range of your target species. For example, many bird vocalizations are above 1 kHz, so a high-pass filter can reduce low-frequency noise from wind or traffic.[\[8\]](#)
- Advanced Denoising Algorithms: For more complex noise, algorithms like Minimum Mean Square Error Short Time Spectral Amplitude (MMSE-STSA) and spectral subtraction can be effective.[\[4\]](#)[\[7\]](#) These methods estimate the noise profile and subtract it from the recording.
- Software Solutions: Many bioacoustics software packages include built-in noise reduction tools. For example, some programs use sophisticated pattern recognition to isolate calls of interest from background noise.[\[7\]](#)[\[9\]](#)

Q3: Which type of microphone is best suited for recording in a dense forest?

The choice of microphone depends on your specific research goals. There is no single "best" type, as each has advantages in different situations.

- Omnidirectional Microphones: These capture sound from all directions, making them ideal for recording soundscapes and monitoring the overall acoustic environment.[\[10\]](#) However, they also capture more background noise.
- Directional (Shotgun) Microphones: These are highly focused and are excellent for targeting the vocalization of a single bird, as they reject off-axis sound.[\[10\]](#)[\[11\]](#) This makes them useful for reducing localized background noise when you can see or locate the target individual.

- Parabolic Microphones: These use a parabolic dish to collect and focus sound onto a microphone, providing a high degree of "zoom" for distant subjects.[11] They are effective for targeting specific birds that are far away but can be cumbersome to use in dense vegetation.

Q4: My machine learning model is performing poorly. How can I improve its accuracy for classifying bird calls from a dense forest?

Low accuracy in machine learning models for this task is common due to the challenges mentioned above. Here are several strategies to improve performance:

- Data Augmentation: Artificially increase the size and diversity of your training dataset. This can involve adding various types of background noise found in your study area to clean recordings or slightly altering the pitch and speed of existing calls.[12]
- Feature Extraction: The features used to train your model are critical. Mel-frequency cepstral coefficients (MFCCs) and spectrograms are standard and effective features for bird sound analysis.[5][13] Experimenting with different spectrogram parameters (e.g., window size, overlap) can improve results.
- Model Selection: While Convolutional Neural Networks (CNNs) are highly effective, other models like Random Forest, Support Vector Machine (SVM), and Extreme Gradient Boosting (XGBoost) have also shown strong performance and may work better depending on your dataset.[14][15]
- Pseudo-Labeling: If you have a large amount of unlabeled data from your target location, you can use an initial model to make predictions (pseudo-labels) on this data. These pseudo-labeled recordings can then be used as additional training data to help the model adapt to the specific acoustic conditions of your study site.[16]

Troubleshooting Guides

Guide 1: Optimizing Field Data Acquisition

Accurate identification begins with high-quality recordings. This guide provides a protocol for optimizing your data acquisition workflow.

Experimental Protocol: Field Recording Setup

- Microphone Selection & Placement:
 - For general biodiversity surveys, use an array of omnidirectional microphones to capture the entire soundscape.
 - For species-specific studies, use a shotgun or parabolic microphone to target individuals. [\[11\]](#)
 - Place microphones at varying heights. Degradation is often inversely proportional to microphone height, so placing recorders higher can improve signal quality by avoiding ground-level obstructions and noise.[\[3\]](#)
 - Avoid placing recorders near loud noise sources like streams or insect swarms unless they are the target of your study.
- Recorder Settings:
 - Sample Rate: Use a sample rate of at least 44.1 kHz to capture the full frequency range of most bird calls.
 - Bit Depth: Record at a 16-bit or 24-bit depth to provide good dynamic range.
 - File Format: Use a lossless format like WAV to avoid compression artifacts that can interfere with analysis.
- Minimizing Environmental Noise:
 - Use windscreens on all microphones to reduce wind noise.[\[17\]](#)
 - Schedule recordings during periods of peak vocal activity, such as the dawn chorus, but be aware that this is also a time of high acoustic competition.[\[6\]](#)
 - Avoid recording during heavy rain or high winds if possible.

Guide 2: Data Pre-processing and Analysis Workflow

This guide outlines a standard workflow for processing raw audio files and preparing them for analysis.

Experimental Protocol: Bioacoustic Analysis Pipeline

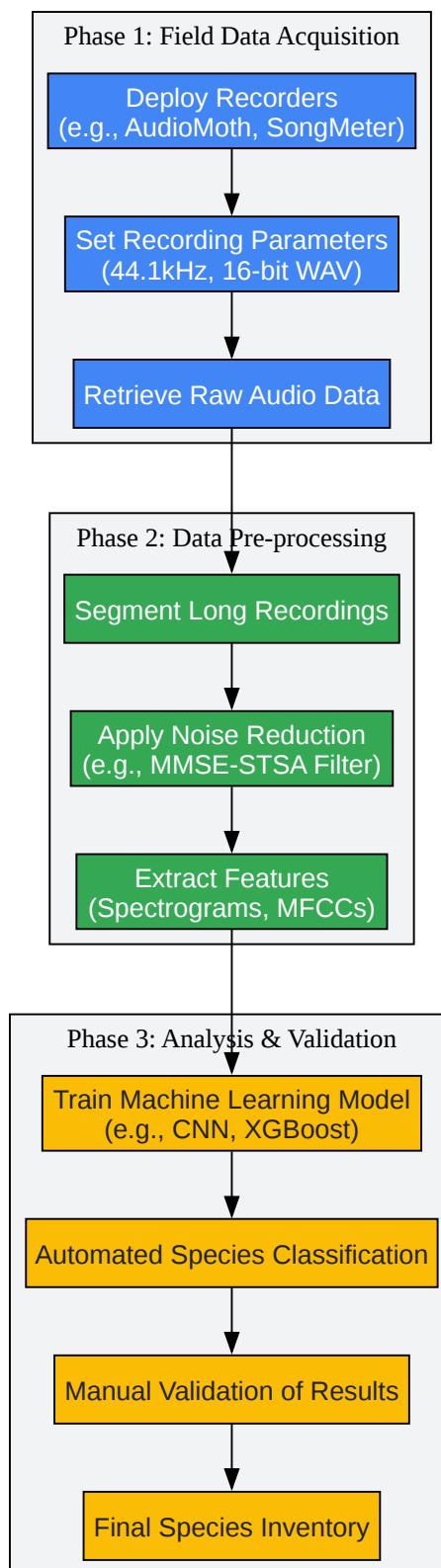
- Data Segmentation: Break down long recordings into smaller, manageable chunks (e.g., 1-minute or 5-second segments) for efficient processing.[16]
- Noise Reduction: Apply a denoising algorithm. The MMSE-STSA algorithm has been shown to be effective and computationally efficient for bioacoustic recordings.[7]
- Feature Extraction: Convert the audio segments into a machine-readable format.
 - Generate spectrograms to visualize the sound's frequency content over time.
 - Calculate MFCCs, which represent the short-term power spectrum of the sound and are well-suited for voice and bird call recognition.[13]
- Model Training & Classification:
 - Feed the extracted features into a machine learning model. CNNs are a powerful choice for image-like data such as spectrograms.[12]
 - Train the model using a labeled dataset of bird calls. Validate the model's performance on a separate test dataset that it has not seen before.
- Manual Validation: It is crucial to manually review a subset of the model's classifications to verify accuracy.[8] Automated systems can make errors, especially with poor quality recordings or rare species.

Quantitative Data Summary

The following tables summarize key quantitative data for equipment and software performance.

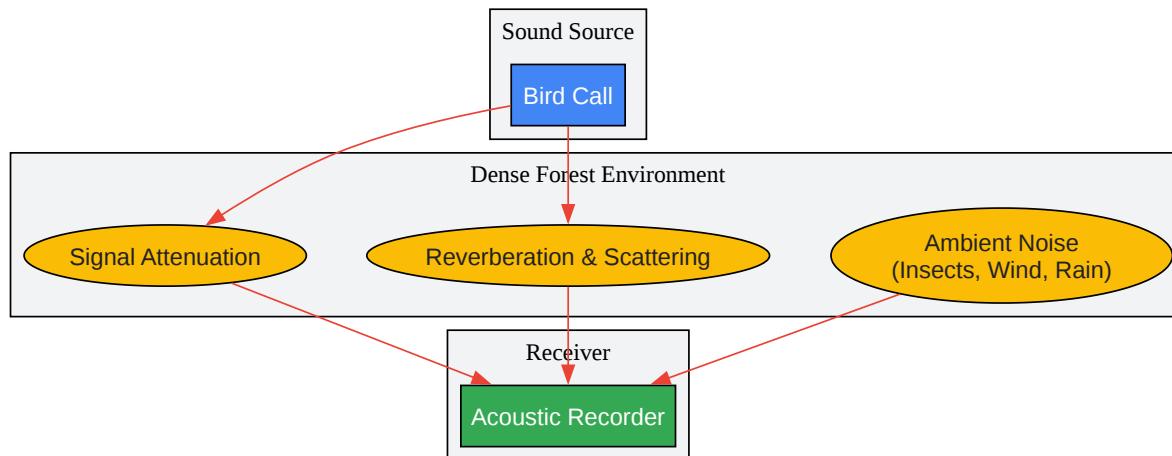
Table 1: Comparison of Common Field Recorders

Recorder Model	Common Use Case	Microphone Type	Approx. Price (USD)	Key Advantage
AudioMoth	Large-scale passive monitoring	Internal	\$80 - \$150	Low cost, lightweight, highly configurable.[18]
Song Meter Micro	Passive monitoring	Internal	~\$150	Easy configuration via smartphone app. [18]
Song Meter SM4	Long-term deployment	External	>\$500	Long battery life, robust for harsh conditions.
BAR (Frontier Labs)	Research-grade monitoring	External	~\$340	Built-in LCD screen for in-field configuration.[18]


Table 2: Performance of Machine Learning Models in Bird Call Classification

Model	Reported Accuracy	AUC (Area Under Curve)	Strengths
XGBoost	83.65%	0.8871	High accuracy and efficiency, good at detecting positive instances.[15]
Random Forest (RF)	(similar to XGBoost)	N/A	Good at correctly identifying positive instances and reducing false positives.[15]
Support Vector Machine (SVM)	(lower than XGBoost)	N/A	A standard and effective classification algorithm.[15]
Convolutional Neural Network (CNN)	Varies by architecture	Varies	Excellent for learning features directly from spectrograms.[12]

Note: Performance metrics are highly dependent on the specific dataset, recording quality, and environmental conditions.


Visualizations

The following diagrams illustrate key workflows and concepts in bioacoustic analysis.

[Click to download full resolution via product page](#)

Caption: End-to-end workflow for bioacoustic analysis in a dense forest.

[Click to download full resolution via product page](#)

Caption: Factors affecting bird call propagation in a dense forest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Bioacoustic Forest Monitoring → Term prism.sustainability-directory.com

- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kaleidoscope Pro Analysis Software | Wildlife Acoustics [wildlifeacoustics.com]
- 10. Bioacoustics - Instruments & techniques [www-9.unipv.it]
- 11. wildmountainechoes.com [wildmountainechoes.com]
- 12. ceur-ws.org [ceur-ws.org]
- 13. ijsart.com [ijsart.com]
- 14. medium.com [medium.com]
- 15. Recognition of bird species with birdsong records using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ceur-ws.org [ceur-ws.org]
- 17. Best microphones for nature and wildlife sound recording — Mindful Audio [mindful-audio.com]
- 18. wildlabs.net [wildlabs.net]
- To cite this document: BenchChem. [Improving the accuracy of bird call identification in a dense forest]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253212#improving-the-accuracy-of-bird-call-identification-in-a-dense-forest>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com